Beauverolide Ja

Calmodulin Inhibition Cyclodepsipeptide Biosensor Assay

Beauverolide Ja is a cyclic tetradepsipeptide and secondary metabolite of the entomopathogenic fungus Isaria fumosorosea. It is characterized as a potent calmodulin (CaM) inhibitor with a unique tryptophan residue in its structure, which distinguishes it from other in-class compounds.

Molecular Formula C35H46N4O5
Molecular Weight 602.8 g/mol
Cat. No. B12394813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeauverolide Ja
Molecular FormulaC35H46N4O5
Molecular Weight602.8 g/mol
Structural Identifiers
SMILESCCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43
InChIInChI=1S/C35H46N4O5/c1-5-7-13-23(4)30-20-31(40)37-29(19-25-21-36-27-17-12-11-16-26(25)27)33(41)38-28(18-24-14-9-8-10-15-24)34(42)39-32(22(3)6-2)35(43)44-30/h8-12,14-17,21-23,28-30,32,36H,5-7,13,18-20H2,1-4H3,(H,37,40)(H,38,41)(H,39,42)/t22-,23?,28-,29-,30?,32+/m0/s1
InChIKeyUJWGEVYNZAXJKW-HNCLAMAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Beauverolide Ja: Potent Calmodulin Inhibitor with Distinct Tryptophan Residue for Specialized Research


Beauverolide Ja is a cyclic tetradepsipeptide and secondary metabolite of the entomopathogenic fungus Isaria fumosorosea [1]. It is characterized as a potent calmodulin (CaM) inhibitor with a unique tryptophan residue in its structure, which distinguishes it from other in-class compounds [2]. This compound is also recognized for its role as an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, contributing to the reduction of lipid droplet accumulation in macrophages [3].

Why Beauverolide Ja Cannot Be Interchanged with Other Beauverolides or Calmodulin Inhibitors


Beauverolide Ja is not a generic calmodulin inhibitor; its structural uniqueness and differential activity profiles prevent simple substitution. While several beauverolides (e.g., I, III, C, F, L, M, N) share a core cyclic depsipeptide scaffold, they exhibit a wide range of affinities for calmodulin (Kd values from 0.078 μM to 3.44 μM) [1]. Beauverolide Ja demonstrates the highest affinity, directly linked to its unique tryptophan residue, a feature absent in analogs [2]. Furthermore, the selectivity profile of beauveriolides for the ACAT isozymes (ACAT1 vs. ACAT2) is highly sensitive to subtle structural changes, with different analogs displaying distinct inhibitory patterns [3]. Therefore, substituting Beauverolide Ja with another beauveriolide or a standard calmodulin antagonist like chlorpromazine would result in significantly different potency and target engagement, undermining experimental reproducibility and validity.

Quantitative Differentiation of Beauverolide Ja: Head-to-Head Comparisons with Analogs


Calmodulin Binding Affinity: Beauverolide Ja vs. Beauverolide I

Beauverolide Ja exhibits a dissociation constant (Kd) of 0.078 μM for calmodulin, which is significantly lower (higher affinity) than the 0.19 μM Kd observed for Beauverolide I [1]. This difference is attributed to the presence of a tryptophan residue in Beauverolide Ja, which is absent in Beauverolide I [2].

Calmodulin Inhibition Cyclodepsipeptide Biosensor Assay

Calmodulin Inhibitory Potency: Beauverolide Ja vs. Chlorpromazine

In a direct comparison, Beauverolide Ja (Kd = 0.078 μM) demonstrates approximately 10-fold higher affinity for calmodulin than the well-known calmodulin ligand and positive control, chlorpromazine (Kd = 0.79 μM) . This superior potency is consistently observed across studies [1].

Calmodulin Antagonism Positive Control Potency Comparison

ACAT1 Selectivity Profile: Beauveriolide Class Inference for Beauverolide Ja

The beauveriolide class, including Beauverolide Ja, demonstrates preferential inhibition of the ACAT1 isozyme over ACAT2 in cell-based assays. Specifically, Beauveriolides I and III show IC50 values of 0.6 μM and 0.9 μM for ACAT1, respectively, while exhibiting significantly higher IC50 values (>20 μM) for ACAT2, indicating a selective profile [1]. This selectivity profile is distinct from other microbial ACAT inhibitors like pyripyropenes, which are ACAT2-selective [2]. While direct ACAT1/2 selectivity data for Beauverolide Ja is not available, its structural and biological classification strongly suggests a similar ACAT1-preferring inhibition pattern.

ACAT Inhibition Isozyme Selectivity Macrophage Foam Cell

Beauverolide Ja: Optimal Research Applications for Calmodulin and Atherosclerosis Studies


High-Resolution Calmodulin Target Engagement and Structural Studies

Beauverolide Ja is ideally suited for experiments requiring a potent and well-characterized calmodulin inhibitor. Its high binding affinity (Kd = 0.078 μM) and known interaction site, validated by molecular docking studies against chlorpromazine , make it a precise tool for dissecting calmodulin-dependent signaling pathways. This includes applications in calcium signaling research, structural biology (e.g., NMR, X-ray crystallography) to map binding interactions, and as a positive control in biosensor-based inhibitor screening campaigns [1].

Differentiated ACAT1-Selective Inhibition in Atherosclerosis Models

For studies investigating the role of ACAT1 in macrophage foam cell formation and atherosclerosis, Beauverolide Ja and related beauveriolides offer a unique research advantage. The class demonstrates a preferential inhibition of ACAT1 over ACAT2 . This selectivity is crucial for differentiating the roles of the two isozymes in lipid metabolism and disease progression, as opposed to using non-selective ACAT inhibitors or ACAT2-selective compounds like pyripyropenes [1]. Beauveriolides have also demonstrated in vivo efficacy in reducing atheroma lesions in LDL receptor knockout mice [2], providing a validated basis for advanced preclinical research.

Analytical Standard for Fungal Metabolite Profiling and Chemotaxonomy

Beauverolide Ja serves as a valuable analytical standard for the identification and quantification of beauveriolides in fungal extracts. Its distinct molecular structure, containing a unique tryptophan residue, allows for specific detection via LC-MS or HPLC-UV . This is essential for research into fungal chemodiversity and chemotaxonomy of entomopathogenic species such as Isaria fumosorosea and Beauveria bassiana [1].

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